molecular formula C12H11N3S B11814430 4-((2-Amino-4-methylthiazol-5-yl)methyl)benzonitrile

4-((2-Amino-4-methylthiazol-5-yl)methyl)benzonitrile

Cat. No.: B11814430
M. Wt: 229.30 g/mol
InChI Key: GRAVLCQUTREOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-Amino-4-methylthiazol-5-yl)methyl)benzonitrile is a heterocyclic compound that features a thiazole ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Amino-4-methylthiazol-5-yl)methyl)benzonitrile typically involves the reaction of 2-amino-4-methylthiazole with benzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like methanol or ethanol. The mixture is heated to facilitate the reaction, and the product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-((2-Amino-4-methylthiazol-5-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

4-((2-Amino-4-methylthiazol-5-yl)methyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2-Amino-4-methylthiazol-5-yl)methyl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The amino group can form additional interactions with target molecules, enhancing its biological activity .

Comparison with Similar Compounds

  • 4-((2-Amino-4-methylthiazol-5-yl)methyl)benzoic acid
  • 4-((2-Amino-4-methylthiazol-5-yl)methyl)benzamide
  • 4-((2-Amino-4-methylthiazol-5-yl)methyl)benzyl alcohol

Comparison: Compared to these similar compounds, 4-((2-Amino-4-methylthiazol-5-yl)methyl)benzonitrile is unique due to the presence of the nitrile group, which can undergo specific reactions that other functional groups cannot. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for the development of new drugs .

Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]benzonitrile

InChI

InChI=1S/C12H11N3S/c1-8-11(16-12(14)15-8)6-9-2-4-10(7-13)5-3-9/h2-5H,6H2,1H3,(H2,14,15)

InChI Key

GRAVLCQUTREOOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.